molecular formula C22H14F4O4 B12615085 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid CAS No. 918933-63-8

4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid

Cat. No.: B12615085
CAS No.: 918933-63-8
M. Wt: 418.3 g/mol
InChI Key: HDPHKQMPNYMOJM-UHFFFAOYSA-N
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Description

4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is a fluorinated aromatic compound featuring a central ethane-1,1-diyl core substituted with two trifluoromethyl groups and a 4-fluorophenyl moiety. The molecule is further functionalized with benzoic acid groups at the 4,4' positions. Its structural complexity makes it relevant in materials science (e.g., metal-organic frameworks, MOFs) and pharmaceutical research .

Properties

CAS No.

918933-63-8

Molecular Formula

C22H14F4O4

Molecular Weight

418.3 g/mol

IUPAC Name

4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C22H14F4O4/c23-18-11-9-17(10-12-18)21(22(24,25)26,15-5-1-13(2-6-15)19(27)28)16-7-3-14(4-8-16)20(29)30/h1-12H,(H,27,28)(H,29,30)

InChI Key

HDPHKQMPNYMOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its ability to modulate enzyme activity and receptor binding. These interactions can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct attributes are best understood through comparison with analogous fluorinated and aromatic systems. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Core Structure Fluorine Substitution Functional Groups Applications Reference
Target Compound Ethane-1,1-diyl 3×F (trifluoroethyl), 1×F (4-fluorophenyl) Dibenzoic acid MOFs, drug delivery
2,2-Bis(4-carboxyphenyl)hexafluoropropane Hexafluoropropane 6×F Dibenzoic acid High-stability polymers
4,4'-(Ethane-1,1-diyl)bis(cyanatobenzene) (LECy) Ethane-1,1-diyl None Cyanate Thermoset resins
4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid Ethyne-linked biphenyl None Dibenzoic acid MOFs, optoelectronics
2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid Cyclohexane 2×F (cyclohexyl), 3×F (CF₃) Acetic acid Pharmaceuticals

Key Comparative Insights

Fluorine Content and Lipophilicity: The target compound’s trifluoroethyl and 4-fluorophenyl groups enhance lipophilicity compared to non-fluorinated analogs like LECy . The cyclohexyl derivative () combines fluorine and a trifluoromethyl group, offering balanced lipophilicity and metabolic stability for drug design .

Coordination Chemistry :

  • The dibenzoic acid groups in the target compound enable coordination with metal ions (e.g., Cu²⁺, Zn²⁺), similar to 4,4'-[1,4-phenylenebis(ethyne-2,1-diyl)]dibenzoic acid, which forms rigid MOFs for gas storage .
  • In contrast, LECy’s cyanate groups polymerize into thermoset resins, lacking metal-binding capability .

Structural Rigidity vs. Flexibility :

  • Ethyne-linked dibenzoic acids () exhibit high rigidity due to conjugated triple bonds, favoring electronic applications. The target compound’s ethane-1,1-diyl core allows moderate flexibility, suitable for dynamic MOF frameworks .
  • Cyclohexyl derivatives () introduce conformational flexibility, impacting binding interactions in biological systems .

Pharmaceutical Potential

  • Drug Design: Fluorine’s role in enhancing bioavailability is evident in similar compounds, such as 2-{4,4-difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid, which shows improved metabolic stability over non-fluorinated analogs .

Biological Activity

4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid (CAS No. 86222840) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid can be represented as follows:

  • Molecular Formula : C24H14O4
  • Molecular Weight : 374.36 g/mol
  • InChI Key : JZVCTBOLKJQFQG-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have indicated that compounds containing fluorinated phenyl groups exhibit significant biological activities. The presence of trifluoromethyl groups in the structure is known to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity.

Antimicrobial Activity

Research has shown that fluorinated compounds often possess potent antimicrobial properties. For example:

  • Study Findings : In a study examining various fluorinated compounds, analogues with trifluoromethyl groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
CompoundInhibition Zone (mm)MIC (µg/mL)
4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid20125
Control (Ketoconazole)250.5

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the antibacterial activity of the compound. The presence of multiple fluorine atoms appears to optimize the interaction between the compound and bacterial cell membranes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant antifungal activity against Candida albicans with an MIC of 125 µg/mL. The compound's effectiveness was compared with standard antifungal agents .
  • Docking Studies : Molecular docking studies indicated that the compound interacts effectively with key enzymes involved in bacterial cell wall synthesis. These interactions were analyzed using various protein targets such as DNA-gyrase B and topoisomerase IV .

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